rac 7,14-Dihydroxy Efavirenz
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 7,14-Dihydroxy Efavirenz: is a derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection. This compound is characterized by the presence of two hydroxyl groups at the 7th and 14th positions of the Efavirenz molecule. The addition of these hydroxyl groups can potentially alter the pharmacokinetic and pharmacodynamic properties of the parent compound, making it a subject of interest in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 7,14-Dihydroxy Efavirenz typically involves the hydroxylation of Efavirenz. This can be achieved through various chemical reactions, including catalytic oxidation and enzymatic hydroxylation. The reaction conditions often require specific catalysts, such as cytochrome P450 enzymes, and controlled environments to ensure the selective addition of hydroxyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This process often includes steps such as purification through chromatography and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: rac 7,14-Dihydroxy Efavirenz can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can potentially remove the hydroxyl groups, reverting the compound to its parent form or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound, potentially reverting to Efavirenz.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac 7,14-Dihydroxy Efavirenz has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of Efavirenz metabolism and degradation products.
Biology: Investigated for its potential effects on biological systems, particularly in the context of HIV treatment and resistance mechanisms.
Medicine: Explored for its pharmacological properties and potential therapeutic applications beyond HIV treatment, such as in neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of rac 7,14-Dihydroxy Efavirenz involves its interaction with the HIV reverse transcriptase enzyme, similar to Efavirenz. The hydroxyl groups may enhance its binding affinity or alter its metabolic stability, potentially leading to improved efficacy or reduced side effects. Additionally, it may interact with other molecular targets, such as cytochrome P450 enzymes, influencing cholesterol metabolism and other biochemical pathways .
Comparison with Similar Compounds
Efavirenz: The parent compound, widely used in HIV treatment.
7,8-Dihydroxy Efavirenz: Another hydroxylated derivative with different hydroxylation positions.
8,14-Dihydroxy Efavirenz: A similar compound with hydroxyl groups at the 8th and 14th positions.
Uniqueness: rac 7,14-Dihydroxy Efavirenz is unique due to its specific hydroxylation pattern, which can influence its pharmacological and biochemical properties differently from other hydroxylated derivatives. This uniqueness makes it a valuable compound for studying the structure-activity relationship and developing new therapeutic agents .
Properties
CAS No. |
1702668-54-9 |
---|---|
Molecular Formula |
C₁₄H₉ClF₃NO₄ |
Molecular Weight |
347.67 |
Synonyms |
6-Chloro-1,4-dihydro-7-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.